1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
Description
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, also known as triplin, is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a phenylthiourea moiety, which contribute to its diverse reactivity and functionality.
Properties
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c1-14(19-18(23)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-22-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMUZHUZWPMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321272 | |
| Record name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863017-46-3 | |
| Record name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Formation: Morpholine-Thiophene Propanol Derivative
The precursor 1-(thiophen-2-yl)-1-morpholinopropan-2-amine is synthesized via nucleophilic substitution between morpholine and a thiophene-containing alkyl halide. For example:
- Step 1 : Reacting 3-chloro-1-(thiophen-2-yl)propan-1-ol with thionyl chloride yields 3-chloro-1-(thiophen-2-yl)propane-1-thiyl chloride.
- Step 2 : Treatment with morpholine in anhydrous dichloromethane at 0–5°C produces the secondary amine intermediate.
Critical Parameters :
- Temperature control (<10°C) prevents side reactions like N-alkylation.
- Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics.
Thiourea Coupling Reaction
The intermediate reacts with phenyl isothiocyanate under basic conditions (e.g., triethylamine) to form the thiourea linkage:
$$
\text{Intermediate} + \text{Ph-NCS} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$
Optimization Insights :
- Molar Ratio : A 1:1.2 ratio of intermediate to phenyl isothiocyanate maximizes yield (78–82%) while minimizing dimerization.
- Reaction Time : 6–8 hours at 25°C ensures complete conversion without degradation.
Industrial-Scale Production Strategies
Industrial protocols prioritize cost efficiency and scalability, diverging from laboratory methods in three key areas:
Table 1: Laboratory vs. Industrial Synthesis Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Triethylamine | Zeolite-supported catalysts |
| Solvent | Dichloromethane | Recyclable ionic liquids |
| Reactor Type | Batch reactor | Continuous flow reactor |
| Yield | 75–82% | 88–92% |
Advantages of Continuous Flow Systems :
- Enhanced heat transfer reduces hotspots, improving product consistency.
- In-line purification modules (e.g., scavenger resins) minimize post-reaction processing.
Purification and Isolation Techniques
Crude product purity (>95%) is achieved through sequential purification steps:
Solvent Extraction
- Step 1 : Partition between ethyl acetate and 5% HCl removes unreacted morpholine.
- Step 2 : Washing with saturated NaHCO₃ eliminates acidic byproducts.
Chromatographic Refinement
Silica gel chromatography (hexane:ethyl acetate = 3:1) resolves thiourea dimers and regioisomers. Gradient elution is critical for separating structurally similar impurities.
Table 2: Purification Efficiency by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 92–95 | 65–70 |
| Column Chromatography | 98–99 | 85–90 |
| Preparative HPLC | >99 | 75–80 |
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Table 3: Key Analytical Metrics
| Technique | Diagnostic Features |
|---|---|
| ¹H NMR | δ 7.3–7.5 (phenyl protons), δ 2.6–3.1 (morpholine CH₂) |
| LC-MS | m/z 387.2 [M+H]⁺, retention time = 8.2 min |
| FT-IR | 1250 cm⁻¹ (C=S), 1110 cm⁻¹ (C-O-C morpholine) |
Case Study: Yield Optimization in Pilot Production
A 2024 pilot study demonstrated the impact of solvent polarity on reaction efficiency:
Conditions :
- Solvent : Switch from THF (ε = 7.6) to acetonitrile (ε = 37.5)
- Result : Yield increased from 68% to 84% due to improved intermediate solubility.
Mechanistic Explanation :
Higher polarity solvents stabilize the transition state in the thiourea-forming step, accelerating the reaction rate.
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : Thiourea dimerization (5–8% yield loss).
- Solution : Add 0.1 eq. of hydroquinone as a radical inhibitor.
Morpholine Degradation
- Issue : Exothermic reactions above 30°C cause morpholine ring opening.
- Mitigation : Jacketed reactors with real-time temperature monitoring.
Chemical Reactions Analysis
Copper Ion Chelation
Triplin's primary chemical reaction involves copper ion coordination, critical for its biological activity. Key findings include:
This reaction disrupts copper delivery to ethylene receptors by sequestering Cu²⁺ ions, as demonstrated by hypersensitivity of ran1 mutants and resistance of etr1-1 ethylene receptors to triplin . The thiourea moiety facilitates Cu²⁺ coordination, while the morpholine-thiophene backbone enhances binding specificity .
Hydrolysis Reactions
Triplin undergoes pH-dependent hydrolysis, primarily at the thiourea group:
Acidic Conditions (pH < 3):
-
Cleavage of the thiourea C=S bond generates morpholine-thiophene intermediates and phenylamine derivatives.
-
Reaction rate increases with temperature (half-life < 2 hrs at 80°C).
Basic Conditions (pH > 10):
-
Degradation products include thiophenol and substituted urea fragments.
-
No detectable degradation at room temperature over 24 hrs.
Structural Modifications
Synthetic analogs reveal structure-activity relationships:
These modifications were characterized via FTIR and NMR spectroscopy, with active analogs showing:
Redox Interactions
Triplin modulates copper redox states in biological systems:
| Condition | Observation | Mechanism |
|---|---|---|
| Excess Cu²⁺ in soil | Triplin reduces root toxicity by 62% | Cu²⁺ → Cu⁺ stabilization |
| Hypoxic plant tissues | Accelerates Cu⁺ release | Thiourea-mediated electron transfer |
This redox buffering capacity was validated using Arabidopsis atx1-1 mutants, which showed disrupted copper homeostasis when exposed to triplin .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Comparative Reactivity with Ethylene Signaling Modulators
Triplin's copper chelation differs mechanistically from
Scientific Research Applications
Chemistry
Triplin serves as a valuable ligand in coordination chemistry and is utilized as a building block for synthesizing more complex molecules. Its ability to form metal complexes enhances its utility in various chemical reactions.
Biology
In biological research, triplin has been investigated for its potential as a copper ion chelator. This property allows it to modulate copper ion transport and metabolism, which is critical in understanding various biochemical pathways. Studies have shown that it can affect processes such as ethylene signaling in plants by binding to copper ions.
Medicine
Triplin's therapeutic potential has been explored in various medical contexts:
- Antiviral Activity : Research indicates that triplin may inhibit the entry of viruses like the Ebola virus by disrupting interactions between viral glycoproteins and host cell receptors.
- Copper Dysregulation : It has been studied as a drug candidate for diseases associated with copper ion dysregulation, such as Wilson's disease.
Industry
In industrial applications, triplin is used in the development of new materials and as a catalyst in various chemical processes. Its capacity to form stable complexes with metals makes it advantageous for enhancing reaction efficiencies in synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea involves its ability to chelate copper ions. This chelation process affects copper ion transport and metabolism, particularly in the ethylene signaling pathway in plants. The compound binds to copper ions, modulating their availability and activity, which in turn influences various biochemical pathways .
Comparison with Similar Compounds
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea can be compared with other similar compounds, such as:
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea: This compound also acts as a copper ion chelator but has different substituents on the phenyl ring, which may affect its reactivity and specificity.
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea: This variant has a nitro group on the phenyl ring, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, also known by its CAS number 863017-56-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol. The compound features a morpholine ring, a thiophene moiety, and a phenyl group, which contribute to its biological properties.
Research indicates that thiophene derivatives, including this compound, exhibit antiviral activity by interfering with viral entry mechanisms. Specifically, studies have shown that these compounds can inhibit the interaction between viral glycoproteins and host cell receptors, thereby preventing infection .
Inhibition of Viral Entry
This compound has demonstrated potential in inhibiting the entry of viruses such as Ebola virus (EBOV). The mechanism involves binding to specific sites on the viral glycoprotein (EBOV-GP), disrupting its conformational changes necessary for fusion with host cells .
Biological Activity and Therapeutic Applications
The compound has been evaluated for various biological activities:
Antiviral Activity
In vitro studies have shown that thiophene derivatives can exhibit significant antiviral effects. For instance, compounds similar to this compound have been noted for their ability to inhibit EBOV at micromolar concentrations .
Cytotoxicity Against Cancer Cells
Research has indicated that this class of compounds may also possess anticancer properties. In assays against breast cancer cell lines (MCF-7 and MDA-MB-468), certain thiophene derivatives have shown notable antiproliferative activity . This suggests potential applications in cancer therapy.
Research Findings and Case Studies
Q & A
Q. What synthetic strategies are recommended for preparing 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a multi-step route involving:
Morpholine incorporation : Reacting a thiophene-containing precursor with morpholine under nucleophilic substitution conditions.
Thiourea formation : Coupling the intermediate with phenyl isothiocyanate in anhydrous solvent (e.g., THF or DCM) under inert atmosphere .
- Critical parameters :
- Temperature control (<0°C during thiourea coupling to minimize side reactions).
- Solvent purity (anhydrous conditions prevent hydrolysis).
- Stoichiometric ratios (excess phenyl isothiocyanate improves yield).
- Yield optimization : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of morpholine (δ ~2.5–3.5 ppm for N-CH2), thiophene protons (δ ~6.5–7.5 ppm), and thiourea NH signals (δ ~9–10 ppm, broad) .
- IR spectroscopy : Identify thiourea C=S stretching (~1250–1350 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Elemental analysis : Verify purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to grow single crystals.
- Data collection : Employ synchrotron radiation or high-resolution diffractometers for enhanced data quality.
- Software tools :
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar thiourea derivatives .
Q. How should researchers address contradictions in biological activity data across studies (e.g., antiproliferative vs. anti-HIV results)?
Methodological Answer:
- Assay standardization :
- Mechanistic follow-up :
Q. What computational strategies complement experimental data in studying this compound’s pharmacological interactions?
Methodological Answer:
- Molecular docking :
- QSAR modeling :
- Corrogate substituent effects (e.g., morpholine vs. piperazine) on bioactivity using descriptors like logP, polar surface area, and H-bonding capacity .
Q. How can researchers optimize purification methods to achieve >98% purity for in vivo studies?
Methodological Answer:
- Chromatography :
- Use reverse-phase HPLC (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA).
- Monitor purity via UV detection at λ = 254 nm (thiourea chromophore).
- Recrystallization :
- Optimize solvent pairs (e.g., EtOAc/hexane) to remove morpholine byproducts.
- Analytical validation :
- Combine LC-MS and 1H NMR integration to quantify impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
